

1-hydroxy-1-phenylpropan-2-one discovery and history

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-hydroxy-1-phenylpropan-2-one**

Cat. No.: **B1202110**

[Get Quote](#)

An In-Depth Technical Guide to **1-Hydroxy-1-phenylpropan-2-one**: Its Discovery, History, and Synthesis

Abstract

1-Hydroxy-1-phenylpropan-2-one, a secondary alpha-hydroxy ketone, represents a significant molecule in the landscape of organic synthesis. While its direct "discovery" is not attributable to a single event, its history is intrinsically linked to the development of foundational carbon-carbon bond-forming reactions, namely the Benzoin and Acyloin condensations. This guide provides a comprehensive overview of the historical context, the evolution of synthetic methodologies—from classical approaches to modern organocatalysis—and the technical protocols for its preparation. We will explore the mechanistic underpinnings of its synthesis, its physicochemical properties, and its role as a valuable synthetic intermediate.

Historical Context: From Benzoin to Crossed Acyloins

The story of **1-hydroxy-1-phenylpropan-2-one** begins not with the molecule itself, but with the discovery of its archetypal parent, benzoin. In 1832, Justus von Liebig and Friedrich Wöhler, during their investigations into bitter almond oil (primarily benzaldehyde), first reported the formation of benzoin (2-hydroxy-1,2-diphenylethanone).^{[1][2][3][4][5]} This reaction, the self-condensation of two benzaldehyde molecules, was a landmark discovery. A few years later,

Nikolay Zinin improved upon this by introducing cyanide as a catalyst, establishing the classical Benzoin Condensation.[1][2][3]

These early reactions laid the groundwork for the broader class of Acyloin Condensations, which are reductive couplings of carboxylic esters using metallic sodium to form α -hydroxy ketones (acyloins).[6][7][8][9] **1-Hydroxy-1-phenylpropan-2-one** is the product of a crossed or mixed acyloin-type condensation, a more complex variant where two different carbonyl compounds—in this case, benzaldehyde and acetaldehyde—are coupled.

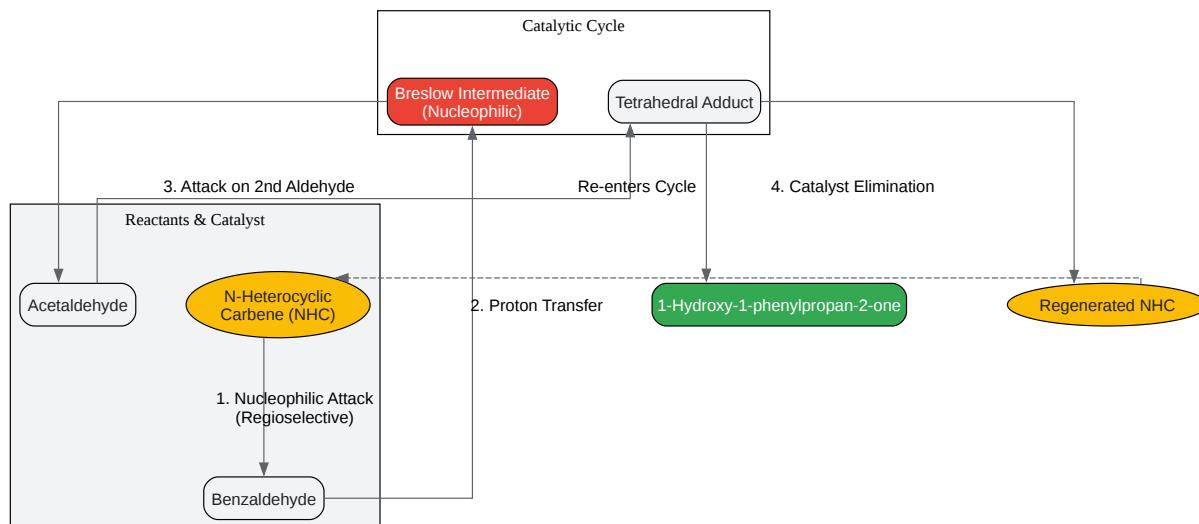
The primary challenge in crossed condensations is achieving regioselectivity; that is, controlling which aldehyde acts as the nucleophile and which acts as the electrophile to avoid a mixture of self-condensation and crossed-condensation products. The modern synthesis of **1-hydroxy-1-phenylpropan-2-one** is a testament to the advancements in catalysis that have overcome this hurdle.

The Advent of N-Heterocyclic Carbene (NHC) Catalysis

A paradigm shift in the synthesis of mixed acyloins occurred with the development of N-heterocyclic carbene (NHC) catalysts, often derived from thiazolium or triazolium salts.[1]

These organocatalysts mimic the function of thiamine pyrophosphate (TPP), a natural coenzyme, in facilitating carbonyl group polarity reversal (umpolung).[2][10]

NHCs proved highly effective in catalyzing the crossed acyloin condensation between aromatic aldehydes and acetaldehyde with high regioselectivity and yield.[10] This provided the first truly efficient and direct synthetic route to compounds like **1-hydroxy-1-phenylpropan-2-one**, moving them from chemical curiosities to readily accessible building blocks.[10]


The Breslow Mechanism: Unveiling Causality

The efficacy of NHC catalysts is explained by the Breslow mechanism, first proposed in 1958. This mechanism provides the causal framework for the reaction's success:

- Carbene Formation: A base deprotonates the thiazolium or triazolium salt precursor to generate the nucleophilic NHC.

- Breslow Intermediate Formation: The NHC attacks the carbonyl carbon of the aromatic aldehyde (benzaldehyde). This is the crucial selective step. The NHC preferentially attacks the aromatic aldehyde due to the resonance stabilization of the resulting intermediate.[10]
- Umpolung: A proton transfer creates the "Breslow intermediate," a nucleophilic species that effectively reverses the normal electrophilic character of the aldehyde's carbonyl carbon.
- Nucleophilic Attack: The Breslow intermediate attacks the carbonyl carbon of the second aldehyde (acetaldehyde).
- Product Formation: The resulting adduct undergoes rearrangement and eliminates the NHC catalyst, which re-enters the catalytic cycle, yielding the final α -hydroxy ketone product.[10]

The diagram below illustrates the key steps in this catalytic cycle.

[Click to download full resolution via product page](#)

Caption: NHC-Catalyzed Crossed Acyloin Condensation Workflow.

Detailed Experimental Protocol: NHC-Catalyzed Synthesis

This protocol is a representative procedure for the synthesis of **1-hydroxy-1-phenylpropan-2-one** based on established methodologies using NHC catalysis.[\[10\]](#)

Trustworthiness: This protocol incorporates self-validating steps. The reaction is run under an inert atmosphere to prevent oxidative side reactions. The use of excess acetaldehyde favors the crossed-condensation over the self-condensation of benzaldehyde. The final purification by column chromatography ensures the isolation of a high-purity product, verifiable by spectroscopic methods.

Methodology:

- Catalyst Preparation:

- To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the thiazolium salt catalyst (e.g., 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide) (0.1 eq).
- Add anhydrous solvent (e.g., THF or CH_2Cl_2) and a suitable base (e.g., DBU or K_2CO_3) (1.2 eq).
- Stir the mixture at room temperature for 20-30 minutes to ensure the in-situ generation of the active N-heterocyclic carbene.

- Reaction Assembly:

- To the flask containing the generated NHC, add benzaldehyde (1.0 eq) via syringe.
- Add a significant excess of acetaldehyde (3.0 to 5.0 eq). Causality Note: Using excess acetaldehyde kinetically favors its role as the electrophile, minimizing the formation of benzoin, the self-condensation product of benzaldehyde.[\[10\]](#)
- Seal the flask and stir the reaction mixture at room temperature.

- Reaction Monitoring:

- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzaldehyde starting material is consumed (typically 12-24 hours).

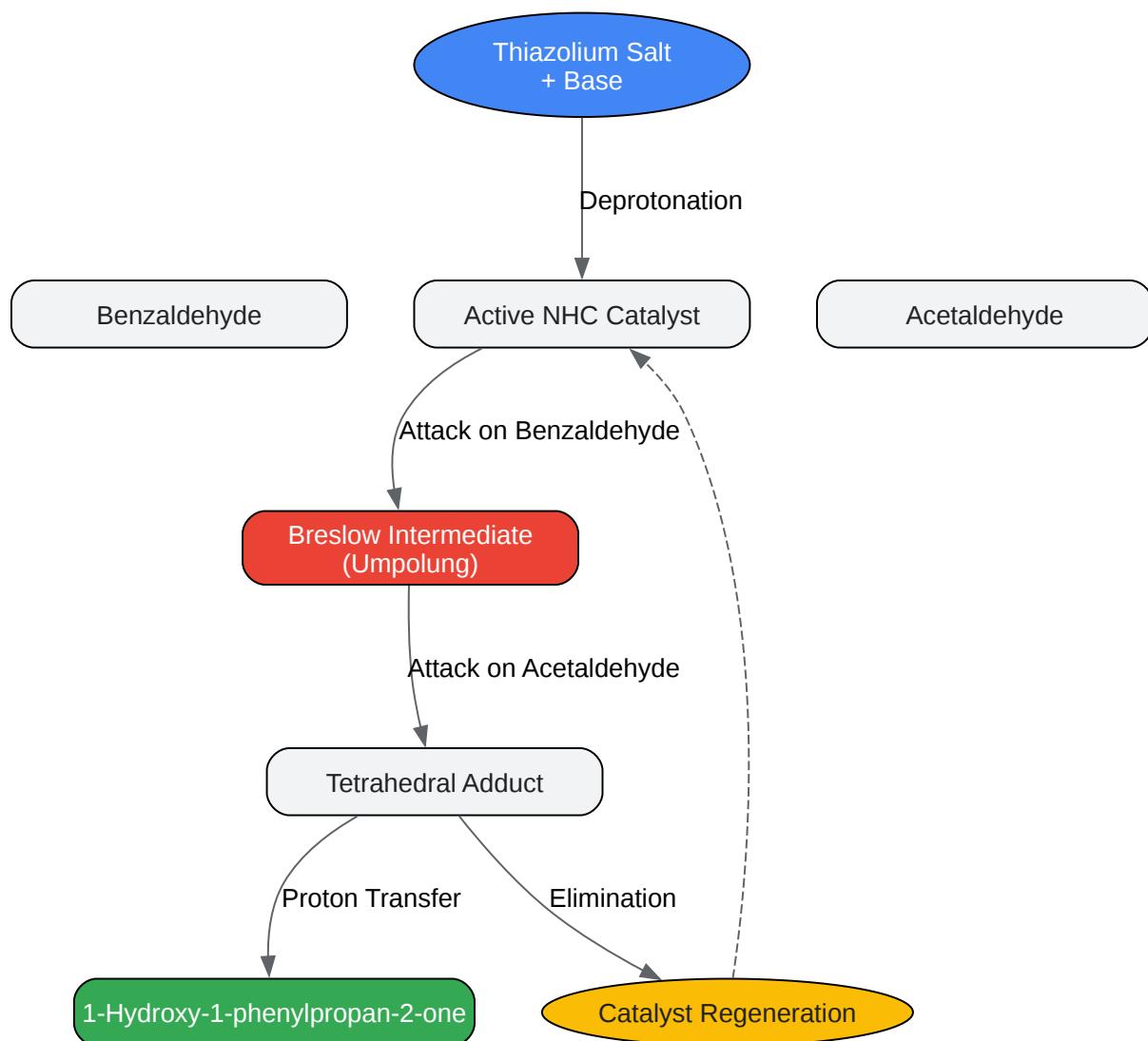
- Workup and Purification:

- Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of NH₄Cl.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure **1-hydroxy-1-phenylpropan-2-one**.

- Characterization:
 - Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Physicochemical and Spectroscopic Data

The accurate characterization of **1-hydroxy-1-phenylpropan-2-one** is critical for its use in further synthetic applications.


Property	Value	Source
IUPAC Name	1-hydroxy-1-phenylpropan-2-one	[11] [12]
Synonyms	Phenylacetylcarbinol, α -Hydroxybenzyl methyl ketone	[11] [13]
CAS Number	90-63-1	[12] [13] [14] [15] [16]
Molecular Formula	C ₉ H ₁₀ O ₂	[11] [12] [17]
Molecular Weight	150.17 g/mol	[11] [12]
Appearance	Off-white solid or liquid	[13]
InChIKey	ZBFFNPODXBJBPW-UHFFFAOYSA-N	[11] [17]

Spectroscopic data for this compound are widely available in chemical databases for verification.[\[11\]](#)[\[17\]](#)[\[18\]](#)

Alternative Synthetic Routes and Industrial Relevance

While NHC-catalyzed synthesis is a powerful laboratory method, an important industrial route involves biocatalysis. The biotransformation of benzaldehyde using yeast (e.g., *Saccharomyces cerevisiae*) produces (R)-phenylacetylcarbinol, the (R)-enantiomer of **1-hydroxy-1-phenylpropan-2-one**.[\[14\]](#)[\[19\]](#) This chiral intermediate is a key precursor in the semi-synthetic production of ephedrine and pseudoephedrine.[\[19\]](#)

The diagram below illustrates the mechanistic logic of the NHC-catalyzed synthesis.

[Click to download full resolution via product page](#)

Caption: Mechanistic Pathway of NHC-Catalyzed Synthesis.

Conclusion

The history of **1-hydroxy-1-phenylpropan-2-one** is a clear illustration of the progression of synthetic organic chemistry. From the foundational discovery of the benzoin condensation to the development of sophisticated organocatalytic methods, the journey to efficiently synthesize this specific α -hydroxy ketone highlights the ongoing quest for selectivity and control in chemical reactions. Its accessibility has cemented its role as a versatile building block in both academic research and industrial manufacturing, particularly in the synthesis of complex pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Benzoin [chemeurope.com]
- 4. Benzoin (organic compound) - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bspublications.net [bspublications.net]
- 7. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 8. Acyloin Condensation [organic-chemistry.org]
- 9. Acyloin Condensation Reaction and Mechanism And Questions [pw.live]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1-Hydroxy-1-phenyl-2-propanone | C9H10O2 | CID 92733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Hydroxy-1-phenylpropan-2-one | LGC Standards [lgcstandards.com]
- 13. CAS 90-63-1: 1-Hydroxy-1-phenyl-2-propanone | CymitQuimica [cymitquimica.com]
- 14. 1-hydroxy-1-phenylacetone | 90-63-1 [chemicalbook.com]
- 15. chemscene.com [chemscene.com]

- 16. 90-63-1 Cas No. | 1-Hydroxy-1-phenyl-2-propanone | Apollo [store.apolloscientific.co.uk]
- 17. spectrabase.com [spectrabase.com]
- 18. 2-Hydroxy-1-phenyl-1-propanone | C9H10O2 | CID 101121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-hydroxy-1-phenylpropan-2-one discovery and history]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202110#1-hydroxy-1-phenylpropan-2-one-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com